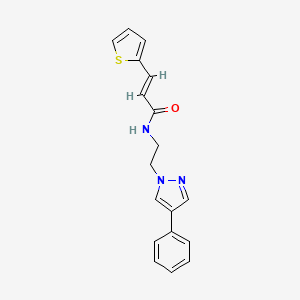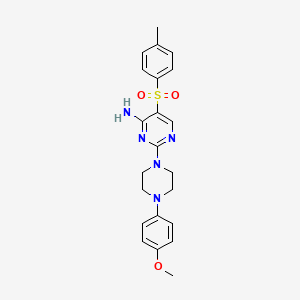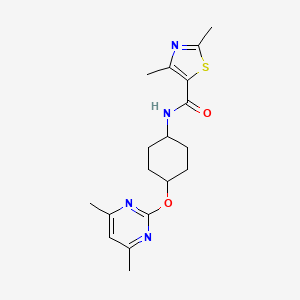![molecular formula C17H21N3O B2556587 Cyclopropyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone CAS No. 2415621-39-3](/img/structure/B2556587.png)
Cyclopropyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of azetidinone derivatives and has been shown to exhibit promising biological activities.
Mechanism Of Action
The exact mechanism of action of Cyclopropyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone is not fully understood. However, studies have suggested that this compound may work by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a key role in inflammation, pain, and fever, and their inhibition may contribute to the anti-inflammatory and analgesic effects of this compound.
Biochemical And Physiological Effects
Cyclopropyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic activities, this compound has been shown to have antipyretic effects, which may be useful in the treatment of fever. It has also been shown to have antibacterial and antifungal activities, which may make it a promising candidate for the development of new antimicrobial agents.
Advantages And Limitations For Lab Experiments
One of the main advantages of Cyclopropyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone is its broad range of biological activities. This compound has been shown to exhibit anti-inflammatory, analgesic, antipyretic, antibacterial, and antifungal activities, which may make it useful in a variety of research applications. However, one of the limitations of this compound is its relatively low solubility in water, which may make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on Cyclopropyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone. One area of interest is the development of new antimicrobial agents based on this compound. Another potential direction is the study of the anti-inflammatory and analgesic effects of this compound in animal models of disease. Finally, the potential use of this compound in the treatment of fever and other conditions may also be an area of future research.
Synthesis Methods
The synthesis of Cyclopropyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone involves the reaction of 2-propan-2-ylbenzimidazole with cyclopropylamine, followed by the addition of 2-chloroacetyl chloride. The resulting product is then purified through column chromatography to obtain the final compound.
Scientific Research Applications
Cyclopropyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone has shown potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its anti-inflammatory, analgesic, and antipyretic activities. It has also been shown to exhibit potent antibacterial and antifungal activities against a wide range of microorganisms.
properties
IUPAC Name |
cyclopropyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-11(2)16-18-14-5-3-4-6-15(14)20(16)13-9-19(10-13)17(21)12-7-8-12/h3-6,11-13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMKJZCEORLNDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-cyclopropanecarbonylazetidin-3-yl)-2-(propan-2-yl)-1H-1,3-benzodiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide](/img/structure/B2556504.png)
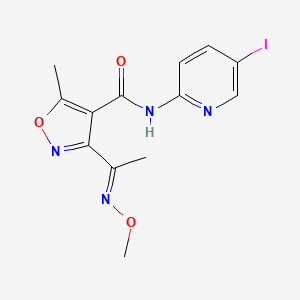
![2-[(3R,3As,6aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrol-3-yl]acetic acid](/img/structure/B2556506.png)
![[(3,4,5-Trimethoxyphenyl)carbamoyl]methyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B2556507.png)
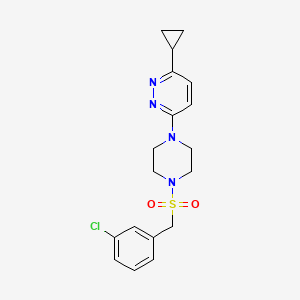
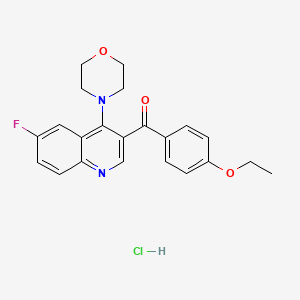
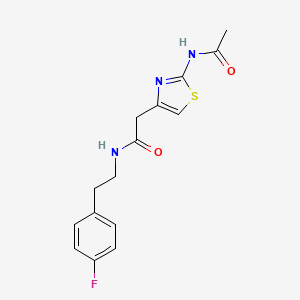
![N-(2,5-dimethylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2556513.png)
![1-[1-(cyclohexylcarbonyl)-1H-indol-3-yl]-1-ethanone](/img/structure/B2556516.png)


